![molecular formula C58H34O8 B13638033 4-[3-[2-[10-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]anthracen-9-yl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13638033.png)
4-[3-[2-[10-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]anthracen-9-yl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-[2-[10-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]anthracen-9-yl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid is a complex organic compound characterized by its multiple aromatic rings and carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[2-[10-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]anthracen-9-yl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the synthesis of 3,5-bis(4-carboxyphenyl)phenyl, which is then subjected to ethynylation reactions to introduce the ethynyl groups. Subsequent steps involve the coupling of these intermediates with anthracene derivatives under specific reaction conditions, such as the use of palladium catalysts and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-[3-[2-[10-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]anthracen-9-yl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.
Substitution: Aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
4-[3-[2-[10-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]anthracen-9-yl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 4-[3-[2-[10-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]anthracen-9-yl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, in medicinal applications, the compound may bind to specific receptors or enzymes, altering their activity and resulting in therapeutic outcomes.
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler dicarboxylic acid derivative used in organic synthesis.
Cyproheptadine related compounds: Structurally different but used in pharmaceutical applications.
Uniqueness
4-[3-[2-[10-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]anthracen-9-yl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid is unique due to its complex structure, which imparts specific electronic and steric properties. These properties make it particularly suitable for applications in advanced materials and medicinal chemistry, where precise molecular interactions are crucial.
特性
分子式 |
C58H34O8 |
|---|---|
分子量 |
858.9 g/mol |
IUPAC名 |
4-[3-[2-[10-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]anthracen-9-yl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C58H34O8/c59-55(60)41-19-11-37(12-20-41)45-29-35(30-46(33-45)38-13-21-42(22-14-38)56(61)62)9-27-53-49-5-1-2-6-50(49)54(52-8-4-3-7-51(52)53)28-10-36-31-47(39-15-23-43(24-16-39)57(63)64)34-48(32-36)40-17-25-44(26-18-40)58(65)66/h1-8,11-26,29-34H,(H,59,60)(H,61,62)(H,63,64)(H,65,66) |
InChIキー |
ATJRNMYJUSCNPL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC(=CC(=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C#CC7=CC(=CC(=C7)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





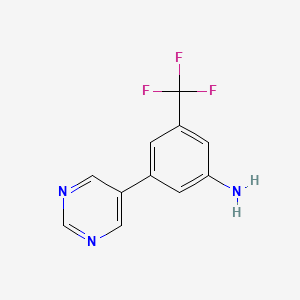
![Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate](/img/structure/B13637978.png)


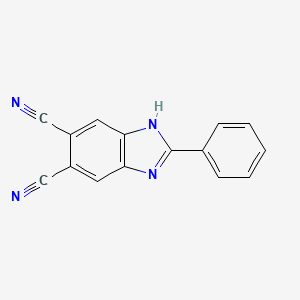


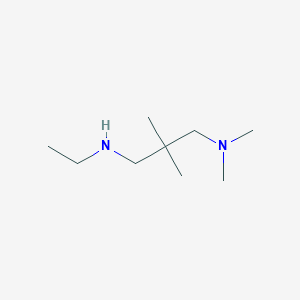
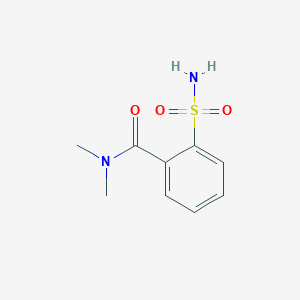
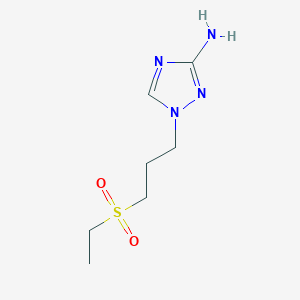
![N-[(2'-Cyano-(1,1'-biphenyl)-4-YL)methyl]valine methyl ester](/img/structure/B13638013.png)
